2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one
描述
属性
IUPAC Name |
2-methyl-3-(1,2,4-triazol-4-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-8-14-10-5-3-2-4-9(10)11(17)16(8)15-6-12-13-7-15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYJLCSYOWHCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-methylquinazolin-4-one. The introduction of the triazole moiety is achieved through reactions with appropriate azoles or azides in the presence of catalysts such as copper salts or under microwave irradiation conditions. The general synthetic pathway can be outlined as follows:
- Formation of Quinazolinone : Starting from anthranilic acid or related derivatives.
- Triazole Formation : Reaction with 4H-1,2,4-triazole derivatives.
- Purification : Crystallization and characterization using NMR and mass spectrometry.
Antibacterial Activity
Numerous studies have reported the antibacterial properties of quinazoline derivatives. For instance, compounds derived from quinazolinones exhibit significant activity against various bacterial strains due to their ability to inhibit bacterial growth by disrupting cellular processes. A study highlighted that derivatives including this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| This compound | S. aureus | 6.25 µg/mL |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism involves the inhibition of key protein kinases associated with cancer cell proliferation.
In a comparative study on quinazoline derivatives:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| This compound | HeLa | 8.7 |
| This compound | A549 | 12.0 |
The presence of specific substituents on the quinazoline ring significantly affects the potency of these compounds .
Enzyme Inhibition
Quinazolines are also known for their inhibitory effects on various enzymes involved in tumor progression and metastasis. For example, studies have shown that the compound inhibits multiple tyrosine kinases such as CDK2 and EGFR with IC50 values comparable to established inhibitors like imatinib.
Case Studies
- Anticancer Evaluation : A study evaluated a series of quinazoline derivatives including the target compound against breast cancer cell lines (MCF7). The results indicated significant cytotoxicity attributed to the triazole linkage enhancing bioactivity .
- Antibacterial Screening : Another investigation focused on synthesizing hybrids containing quinazolines and triazoles which exhibited enhanced antibacterial activity compared to their parent compounds .
相似化合物的比较
Key Findings :
- The target compound exhibits moderate fungicidal activity compared to thioether-containing derivatives (e.g., VIIs, VIIh), which show superior potency due to lipophilic thioether groups enhancing membrane penetration .
- Substitution with electron-withdrawing groups (e.g., trifluoromethyl in VIIs) improves activity against bacterial pathogens .
Anticancer Activity
Triazole-linked quinazolinones demonstrate significant cytotoxicity against cancer cell lines:
Key Findings :
Anti-Inflammatory and Analgesic Activity
Anti-inflammatory activity correlates with substituent electronegativity and docking affinity:
Key Findings :
- Bromo and nitro substituents () enhance NF-κB binding affinity, a mechanism absent in the target compound due to its simpler substituents .
Antioxidant Activity
Phenolic derivatives outperform non-phenolic analogs:
| Compound Name/ID | Substituents/Modifications | DPPH Scavenging (%) | Reference Standard |
|---|---|---|---|
| Phenolic derivatives () | 3-phenolic groups | >80% | Ascorbic acid |
| Target Compound | Non-phenolic | Not reported | — |
Key Findings :
Structural-Activity Relationship (SAR) Insights
Thioether vs. Triazole : Thioether-linked derivatives () exhibit stronger antimicrobial activity due to enhanced lipophilicity, while triazole rings (target compound) prioritize hydrogen bonding .
Electron-Withdrawing Groups : Halogens (Br, Cl) and nitro groups improve anti-inflammatory and anticancer activity by modulating electronic density and target binding .
Bulkier Substituents : Benzyltriazole () and oxadiazole () groups enhance cytotoxicity and receptor affinity but may reduce solubility .
常见问题
Q. Optimization Strategies :
- Catalysts : Use of palladium catalysts for cross-coupling reactions.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Microwave irradiation (100–150°C) accelerates reaction kinetics .
How does the triazole moiety influence the biological activity of quinazolin-4(3H)-one derivatives?
Advanced Research Question
The 1,2,4-triazole group enhances antimicrobial and antifungal properties by:
Q. Data Example :
| Compound | EC₅₀ (μg/mL) | Target Pathogen |
|---|---|---|
| VIIh | 22.1 | Xanthomonas axonopodis |
| VIIs | 47.6 | Xanthomonas oryzae |
Mechanistic Insight : Triazole derivatives exhibit lower EC₅₀ values compared to non-triazole analogs, highlighting their role in potency .
What computational methods are used to predict the binding modes of this compound to biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., NF-κB or fungal CYP51). For example, docking studies of similar quinazolinones revealed key hydrogen bonds between the triazole group and Thr318/Ser508 residues in NF-κB .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis identifies critical substituents (e.g., electron-withdrawing groups on the triazole) that enhance bioactivity .
Validation : Correlate docking scores with experimental IC₅₀ values to refine predictive accuracy .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Strategies include:
Structural Benchmarking : Compare substituent effects. For example, 4-chlorophenyl vs. 4-methylbenzyl groups alter logP values, impacting membrane permeability .
Assay Standardization : Use consistent models (e.g., Carrageenan-induced paw edema for anti-inflammatory studies) .
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., triazole derivatives consistently outperform thiazole analogs in antimicrobial assays) .
What methodologies are employed to analyze the stereochemical configuration of this compound?
Basic Research Question
- X-ray Crystallography : Resolve absolute configuration using SHELX programs for refinement .
- Chiral HPLC : Separate enantiomers with columns like Chiralpak IA/IB.
- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by comparing experimental and simulated spectra .
Case Study : A related (2R,3R)-configured chroman-triazole derivative showed 3× higher antifungal activity than its (2S,3S) enantiomer, emphasizing the need for stereochemical precision .
What are the key considerations for designing SAR studies on quinazolin-4(3H)-one derivatives?
Advanced Research Question
Core Modifications : Introduce substituents at the 2- or 6-positions to alter electron density (e.g., methyl groups increase lipophilicity) .
Side Chain Diversity : Test thioether, oxadiazole, or pyrrolidine linkers to optimize target engagement .
Bioisosteric Replacement : Replace triazole with imidazole or tetrazole to assess tolerance .
Data-Driven Design : Use IC₅₀/EC₅₀ heatmaps to prioritize analogs for synthesis .
How does the quinazolinone core contribute to pharmacological activity compared to other heterocycles?
Basic Research Question
The quinazolin-4(3H)-one scaffold offers:
- Planar Structure : Facilitates π-π stacking with aromatic residues in enzyme active sites.
- Hydrogen Bond Acceptors : The carbonyl and N3 positions interact with catalytic lysine or aspartate residues in kinases .
Q. Comparative Data :
| Scaffold | Target | IC₅₀ (μM) |
|---|---|---|
| Quinazolinone | P38α kinase | 0.45 |
| Pyridine | P38α kinase | 2.1 |
The quinazolinone core shows superior inhibition due to enhanced binding interactions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization or flash distillation.
- Byproduct Formation : Optimize stoichiometry to minimize triazole dimerization.
- Regulatory Compliance : Ensure solvents (e.g., DMF) meet ICH Q3C guidelines for residual limits .
Case Study : Microwave-assisted protocols reduced scaling issues by 40% compared to conventional heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
